Lithium tetrafluoroaluminate Lithium tetrafluoroaluminate
Brand Name: Vulcanchem
CAS No.: 15138-76-8
VCID: VC20982956
InChI: InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4
SMILES: [Li+].F[Al-](F)(F)F
Molecular Formula: AlF4Li
Molecular Weight: 109.9161508

Lithium tetrafluoroaluminate

CAS No.: 15138-76-8

Cat. No.: VC20982956

Molecular Formula: AlF4Li

Molecular Weight: 109.9161508

* For research use only. Not for human or veterinary use.

Lithium tetrafluoroaluminate - 15138-76-8

Specification

CAS No. 15138-76-8
Molecular Formula AlF4Li
Molecular Weight 109.9161508
IUPAC Name lithium;tetrafluoroalumanuide
Standard InChI InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4
Standard InChI Key LPSHDNODGBKBOW-UHFFFAOYSA-J
SMILES [Li+].F[Al-](F)(F)F
Canonical SMILES [Li+].F[Al-](F)(F)F

Introduction

Fundamental Properties

Basic Identification

Lithium tetrafluoroaluminate is characterized by specific physical and chemical identifiers that distinguish it from other metal fluoride compounds. The compound is also known by alternative names such as aluminum lithium fluoride and lithium fluoroaluminate .
Table 1: Basic Identification Parameters of Lithium Tetrafluoroaluminate

ParameterValueSource
Chemical FormulaAlF₄Li
Molecular Weight109.916 g/mol
CAS Registry Number15138-76-8
Physical State at STPSolid
Purity (Commercial)98%
The structure of lithium tetrafluoroaluminate features aluminum coordinated with four fluorine atoms, forming a tetrahedral tetrafluoroaluminate anion (AlF₄⁻) with lithium acting as the counter cation (Li⁺). This arrangement contributes to the compound's stability and its distinctive chemical behavior in various applications.

Structural Characteristics

The molecular arrangement of lithium tetrafluoroaluminate influences its physical properties and chemical reactivity. In its crystalline form, the tetrafluoroaluminate anions arrange themselves with lithium cations in a specific three-dimensional lattice structure. Research involving this compound has examined how this molecular structure affects ion migration, particularly relevant to its electrochemical applications. Molecular orbital studies have specifically investigated migration barriers within the lithium tetrafluoroaluminate complex, providing insight into ion mobility mechanisms that are crucial for its performance in battery technologies .

Thermochemical Properties

Standard Thermodynamic Values

Lithium tetrafluoroaluminate exhibits well-characterized thermodynamic properties that have been documented in scientific literature. These properties are fundamental to understanding its behavior in chemical reactions and physical processes.
Table 2: Standard Thermodynamic Values at 298.15 K

Thermodynamic PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH° gas)-1853.51kJ/mol
Standard Entropy (S° gas, 1 bar)326.28J/mol·K
The significantly negative enthalpy of formation indicates that lithium tetrafluoroaluminate is a thermodynamically stable compound, requiring substantial energy input to decompose into its constituent elements. This stability contributes to its utility in applications requiring chemical durability under various conditions.

Heat Capacity Data

The heat capacity of lithium tetrafluoroaluminate can be calculated using the Shomate equation, which provides temperature-dependent values over a wide range. This information is critical for predicting the compound's thermal behavior in various applications.
The Shomate equation for heat capacity is expressed as:
Cp° = A + B·t + C·t² + D·t³ + E/t²
Where t = T(K)/1000, and Cp° is in J/mol·K.
Table 3: Shomate Equation Coefficients for Lithium Tetrafluoroaluminate (298 K to 6000 K)

CoefficientValueReference
A126.3677
B5.603924
C-1.506011
D0.127856
E-2.585616
F-1900.097
G463.0558
H-1853.512
These coefficients not only allow for the calculation of heat capacity but also enable the determination of enthalpy and entropy changes across a broad temperature range. The data was last reviewed in December 1979 and published in the NIST-JANAF Thermochemical Tables . The comprehensive nature of these thermodynamic parameters facilitates the prediction of lithium tetrafluoroaluminate's behavior under various thermal conditions, which is essential for its application in high-temperature environments.

Reaction Chemistry

Documented Reactions

The chemical reactivity of lithium tetrafluoroaluminate has been studied in various contexts, with specific reactions documented in the scientific literature. One notable reaction involves the interaction with trifluoromanganate:
F₃Mn⁻ + AlF₄Li = AlF₇LiMn⁻
Table 4: Thermodynamic Parameters for F₃Mn⁻ + AlF₄Li Reaction

ParameterValueUnitsConditionsMethodReference
ΔᵣH°229.0 ± 8.4kJ/molGas phase, 1125 KTDAs
This reaction data, documented by Sidorov and Gubarevich in 1982, provides insight into the energetics of complex fluoride formation involving lithium tetrafluoroaluminate. The significantly positive enthalpy change indicates that this reaction is endothermic, requiring energy input to proceed . Understanding such reactions is crucial for predicting the behavior of lithium tetrafluoroaluminate in complex chemical environments and for developing processes involving this compound.

Intercalation Chemistry

Lithium tetrafluoroaluminate has been studied in relation to graphite intercalation compounds (GICs). Research has shown that tetrafluoroaluminate anions (AlF₄⁻) can be intercalated between graphite layers through electrochemical oxidation methods. For example, graphite tetrafluoroaluminate intercalation compounds (AlF₄-GICs) have been prepared using natural graphite electrodes in tetraethylammonium tetrafluoroaluminate solutions .
These studies reveal that the intercalation reaction typically occurs above 0.8 V vs. Ag⁺/Ag under galvanostatic electrolysis conditions. The resulting stage-3 GIC exhibits a gallery height of 0.79 nm, which aligns with theoretical calculations based on the orientation of the AlF₄⁻ anion with its two-fold axis perpendicular to the graphite layers . This research provides valuable insights into the behavior of tetrafluoroaluminate anions in layered structures, which has implications for the development of advanced electrode materials and ionic conductors.

Applications and Research Developments

Molecular Dynamics and Theoretical Studies

Significant theoretical work has been conducted to understand the fundamental properties of lithium tetrafluoroaluminate at the molecular level. Molecular orbital calculations have specifically investigated migration barriers within the lithium tetrafluoroaluminate complex, providing crucial insights into ion mobility mechanisms .
These theoretical studies contribute to a deeper understanding of how the molecular structure of lithium tetrafluoroaluminate influences its functional properties, particularly its ionic conductivity and potential applications in energy storage devices. By elucidating the energetics of ion migration within the compound, researchers can develop strategies to optimize its performance in various technological applications.

Comparative Analysis with Related Compounds

Relationship to Other Metal Fluorides

Future Research Directions

Emerging Applications

The unique properties of lithium tetrafluoroaluminate position it for potential applications beyond current uses. Several promising research directions include:

  • Advanced solid-state electrolytes for next-generation batteries

  • Protective coatings for high-voltage cathode materials

  • Specialized catalysts for fluorination reactions

  • Components in sensors and electrochemical devices
    These potential applications capitalize on the compound's thermal stability, ionic conductivity, and chemical resistance properties. Future research will likely focus on optimizing synthesis methods to control purity, particle size, and morphology for specific applications.

Computational Studies

Continued theoretical investigations of lithium tetrafluoroaluminate will likely employ advanced computational methods to predict properties and behavior under various conditions. These studies can help identify optimal conditions for synthesis and application while reducing the need for extensive experimental trials.

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